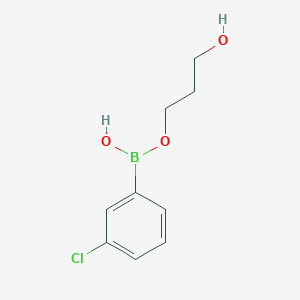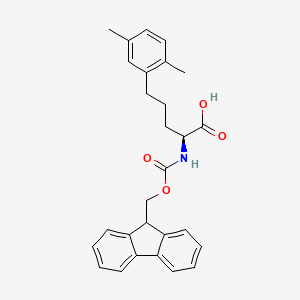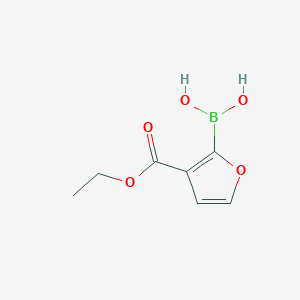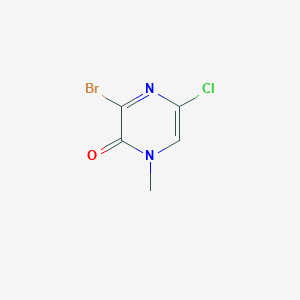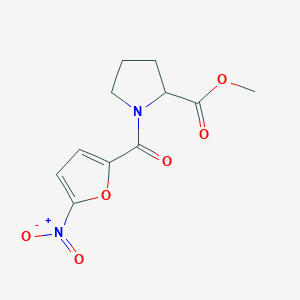
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is a chemical compound with a molecular weight of 268.23 g/mol. It is characterized by the presence of a nitrofuran moiety and a pyrrolidine ring, making it a unique compound in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate typically involves the nitration of furfural followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate to produce methyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium carbonate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include derivatives with modified functional groups, such as amines from reduction reactions and various substituted furans from nucleophilic substitution reactions .
Applications De Recherche Scientifique
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo reduction by bacterial nitroreductases, leading to the formation of electrophilic intermediates that can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: Shares the nitrofuran moiety but lacks the pyrrolidine ring.
2-Acetyl-5-nitrofuran: Contains a nitrofuran ring with an acetyl group instead of a pyrrolidine ring.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery, but without the nitrofuran moiety.
Uniqueness
Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitrofuran moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties not found in similar compounds .
Propriétés
Formule moléculaire |
C11H12N2O6 |
|---|---|
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O6/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
QKPRPDVPYDVQBF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



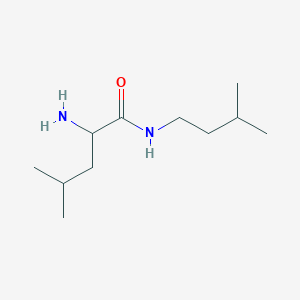
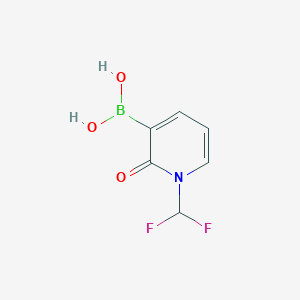
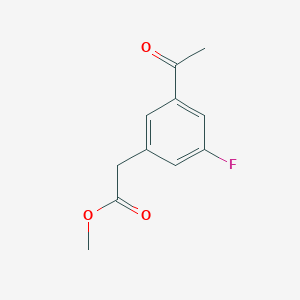
![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

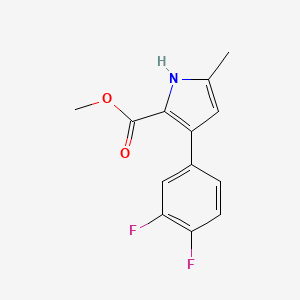
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)

